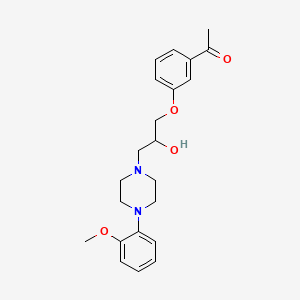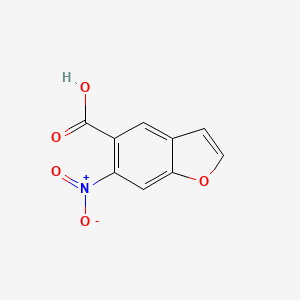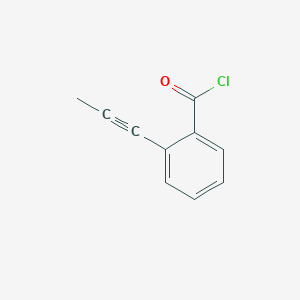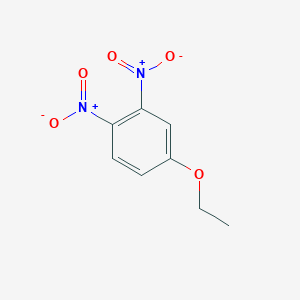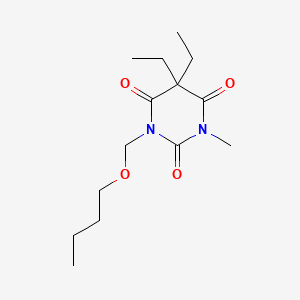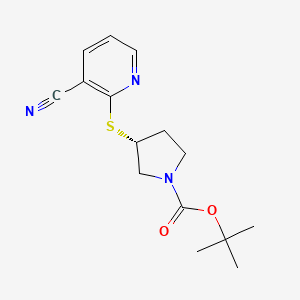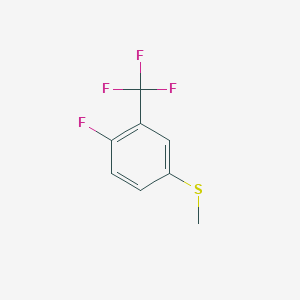
(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a fluorinated phenyl ring and a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenyl halides with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorinated phenyl ring and methylsulfane group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-(methoxymethyl)-5-(trifluoromethyl)phenyl)(methyl)sulfane
- (2-ethoxy-4-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H6F4S |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-fluoro-4-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F4S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |
InChI Key |
LEGNWABDANESKE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
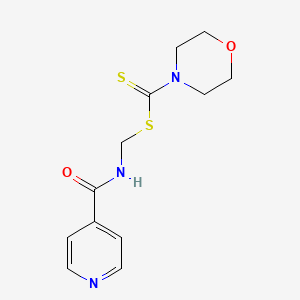
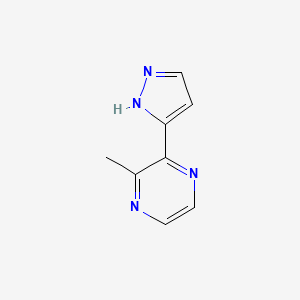
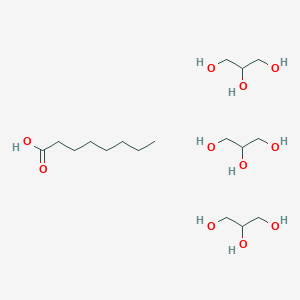
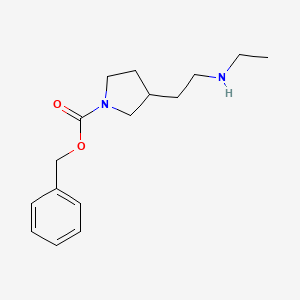
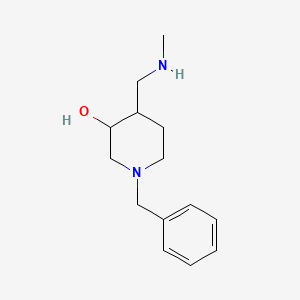
![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
